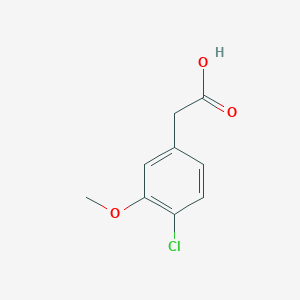

2-(4-Chloro-3-methoxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHHKCKVSWCDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608116 | |

| Record name | (4-Chloro-3-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13726-19-7 | |

| Record name | 4-Chloro-3-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-3-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Chloro-3-methoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Chloro-3-methoxyphenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. This document delves into the scientific principles and practical considerations for two primary synthetic routes: the Willgerodt-Kindler reaction and the hydrolysis of an arylacetonitrile intermediate. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols. Furthermore, it outlines a systematic approach to the structural elucidation and purity assessment of the target compound through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Introduction: Significance of this compound

This compound is a substituted phenylacetic acid derivative. The unique arrangement of the chloro and methoxy substituents on the phenyl ring imparts specific electronic and steric properties, making it a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol, allowing for the construction of diverse molecular scaffolds. Its structural motifs are found in compounds investigated for a range of therapeutic applications.

Synthetic Pathways: A Tale of Two Routes

The synthesis of this compound can be efficiently achieved through several methods. This guide will focus on two robust and widely applicable strategies: the Willgerodt-Kindler reaction of a substituted acetophenone and the hydrolysis of a corresponding phenylacetonitrile.

Route 1: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[1][2] This reaction involves the migration of the carbonyl group to the terminal carbon of the alkyl chain. The Kindler modification, which utilizes an amine and elemental sulfur, is a more common and often higher-yielding variant.[3]

Causality Behind the Choice: This route is particularly advantageous when the corresponding acetophenone is readily available. The reaction is tolerant of a variety of functional groups on the aromatic ring.

Experimental Workflow:

Caption: Willgerodt-Kindler Reaction Workflow.

2.1.1. Synthesis of the Starting Material: 3-Chloro-4-methoxyacetophenone

The necessary starting material, 3-chloro-4-methoxyacetophenone, can be synthesized via the oxychlorination of 4-methoxyacetophenone.[4]

-

Protocol: In a well-ventilated fume hood, 4-methoxyacetophenone (2 moles) is dissolved in acetonitrile. To this solution, ammonium chloride (2 moles) and oxone (2 moles) are added. The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-chloro-4-methoxyacetophenone.[4]

2.1.2. The Willgerodt-Kindler Reaction and Subsequent Hydrolysis

-

Step 1: Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, 3-chloro-4-methoxyacetophenone (1 equivalent) is mixed with elemental sulfur (2.5-3 equivalents) and morpholine (3-4 equivalents). The mixture is heated to reflux (typically 130-150 °C) for several hours. The reaction progress is monitored by TLC. The formation of the intermediate thioamide is indicated by the consumption of the starting ketone.

-

Step 2: Hydrolysis to the Carboxylic Acid: After cooling the reaction mixture, the excess morpholine and sulfur can be removed. The crude thioamide is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions.

-

Acidic Hydrolysis: The crude thioamide is refluxed with an aqueous solution of a strong acid, such as sulfuric acid (e.g., 50% v/v), for several hours until the thioamide is fully consumed (monitored by TLC).

-

Basic Hydrolysis: Alternatively, the thioamide can be refluxed with an aqueous or alcoholic solution of a strong base, like sodium hydroxide. Following hydrolysis, the reaction mixture is cooled and acidified with a strong acid (e.g., concentrated HCl) to a pH of 1-2, which precipitates the carboxylic acid. The solid product is then collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Route 2: Hydrolysis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile

Another common and effective method for the synthesis of arylacetic acids is the hydrolysis of the corresponding arylacetonitriles.[5] This transformation can be catalyzed by either acid or base.

Causality Behind the Choice: This route is preferable when the arylacetonitrile is more readily accessible than the acetophenone. The reaction conditions are generally mild, and the work-up is straightforward.

Experimental Workflow:

Caption: Nitrile Hydrolysis Workflow.

2.2.1. Synthesis of the Starting Material: 2-(4-Chloro-3-methoxyphenyl)acetonitrile

The starting nitrile can be prepared from 4-chloro-3-methoxybenzyl chloride via nucleophilic substitution with a cyanide salt (e.g., sodium cyanide or potassium cyanide) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Due to the toxicity of cyanide salts, this reaction must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

2.2.2. Hydrolysis of the Nitrile

-

Protocol: 2-(4-Chloro-3-methoxyphenyl)acetonitrile is suspended in an aqueous solution of a strong acid (e.g., 10 M sulfuric acid) or a strong base (e.g., 6 M sodium hydroxide). The mixture is heated to reflux for several hours. The reaction is monitored by TLC until the starting nitrile is no longer detectable.

-

If basic hydrolysis is performed, the reaction mixture is cooled and then acidified with a concentrated acid (e.g., HCl) to a pH of 1-2 to precipitate the carboxylic acid.

-

If acidic hydrolysis is used, the product often precipitates upon cooling the reaction mixture. The solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried. Recrystallization from an appropriate solvent can be performed for further purification.

-

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | [6] |

| Molecular Weight | 200.62 g/mol | [6] |

| Melting Point | 116 °C | |

| Appearance | White to off-white solid |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, the following spectral features are expected:

-

¹H NMR (Proton NMR): The spectrum will show distinct signals for the different types of protons in the molecule. Based on the analysis of similar structures[7][8], the expected chemical shifts (δ) in CDCl₃ are:

-

A singlet for the methoxy (-OCH₃) protons, typically around 3.9 ppm.

-

A singlet for the methylene (-CH₂-) protons of the acetic acid group, expected around 3.6 ppm.

-

A set of signals in the aromatic region (around 6.8-7.3 ppm) corresponding to the three protons on the phenyl ring. The splitting pattern will be indicative of their relative positions.

-

A broad singlet for the carboxylic acid proton (-COOH), which can appear over a wide range (typically 10-12 ppm) and may not always be observed depending on the solvent and concentration.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton. The expected chemical shifts are:

-

A signal for the carboxylic acid carbonyl carbon, typically in the range of 175-180 ppm.

-

Signals for the aromatic carbons, with those attached to the electronegative oxygen and chlorine atoms appearing at characteristic downfield shifts.

-

A signal for the methoxy carbon around 56 ppm.

-

A signal for the methylene carbon of the acetic acid group around 40 ppm.

-

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 200. The presence of a chlorine atom will be indicated by an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak.[6] Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

-

A sharp and strong C=O stretch from the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

C-O stretching vibrations for the ether and carboxylic acid groups in the fingerprint region.

-

C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

-

A C-Cl stretch, which is typically found in the lower frequency region of the fingerprint region.

Conclusion: A Versatile Intermediate for Drug Discovery

This technical guide has outlined two reliable and efficient synthetic routes for the preparation of this compound, a key intermediate in pharmaceutical research. The choice between the Willgerodt-Kindler reaction and nitrile hydrolysis will depend on the availability of the respective starting materials and the specific laboratory capabilities. The detailed characterization protocols provided will ensure the unambiguous identification and quality assessment of the final product. As a versatile building block, this compound will continue to be a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

References

- Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica B, 40, 534–544.

-

Wikipedia. Willgerodt rearrangement. Available at: [Link]

-

SynArchive. Willgerodt-Kindler Reaction. Available at: [Link]

- Google Patents. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.

- Google Patents. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium.

-

Unacademy. Willgerodt Rearrangement. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Chemdad. 3-CHLORO-4-METHOXYACETOPHENONE. Available at: [Link]

-

PubChem. 2-(3-Chloro-4-methoxyphenyl)acetic acid. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Available at: [Link]

-

NP-MRD. Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214). Available at: [Link]

-

NIH. 2-(3-Bromo-4-methoxyphenyl)acetic acid. Available at: [Link]

-

ACS Publications. Sulfur-Enabled Dehydrogenative Transformation of Phenylacetonitriles to α-Iminonitriles with Aliphatic Amines. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Willgerodt Rearrangement [unacademy.com]

- 4. 3-CHLORO-4-METHOXYACETOPHENONE | 37612-52-5 [chemicalbook.com]

- 5. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]

- 6. 2-(3-Chloro-4-methoxyphenyl)acetic acid | C9H9ClO3 | CID 4681662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chloro-3-methoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chloro-3-methoxyphenyl)acetic acid, a substituted phenylacetic acid derivative, is a molecule of significant interest in the fields of medicinal chemistry and material science. Its structural features, comprising a chlorinated and methoxylated benzene ring attached to an acetic acid moiety, make it a versatile building block for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a technical resource for researchers and professionals engaged in its study and application. Understanding these properties is paramount for its effective use in laboratory synthesis, analytical method development, and as a precursor in drug discovery programs, particularly in the development of anti-inflammatory agents.

Chemical Identity and Molecular Structure

The unique arrangement of substituents on the phenyl ring dictates the chemical reactivity and physical characteristics of this compound.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 13726-19-7 | [1][2] |

| Molecular Formula | C₉H₉ClO₃ | [1][3] |

| Molecular Weight | 200.62 g/mol | [1][3] |

| Canonical SMILES | COC1=C(C=CC(=C1)CC(=O)O)Cl | N/A |

| InChI Key | HYHHKCKVSWCDHJ-UHFFFAOYSA-N | N/A |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and mechanism of action in biological systems.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| Melting Point | 116 °C | [4] |

| Boiling Point | 334.4 ± 27.0 °C (Predicted) | [4] |

| pKa | 4.06 ± 0.10 (Predicted) | [4] |

| Appearance | Solid | N/A |

| Solubility | Information not available. Generally, phenylacetic acids have limited solubility in water and are more soluble in organic solvents like ethanol, ether, and acetone. | [5] |

| LogP (Predicted) | 1.9757 | [6] |

Solubility and Lipophilicity

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of a chemical compound. Although specific spectra for this compound were not found in the initial searches, a predictive analysis based on its structure and data from similar compounds can be provided.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the methoxy group protons.

-

Aromatic Protons (δ 6.8-7.5 ppm): The three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and a doublet of doublets, depending on their coupling constants.

-

Methylene Protons (-CH₂-) (δ ~3.6 ppm): The two protons of the methylene group adjacent to the carboxylic acid and the aromatic ring are expected to appear as a singlet.

-

Methoxy Protons (-OCH₃) (δ ~3.9 ppm): The three protons of the methoxy group will appear as a sharp singlet.

-

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a downfield chemical shift (typically δ 10-12 ppm), and its position can be concentration-dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

Carbonyl Carbon (-C=O) (δ ~175-180 ppm): The carboxylic acid carbonyl carbon is expected to resonate in this downfield region.

-

Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring, with their chemical shifts influenced by the chloro and methoxy substituents.

-

Methoxy Carbon (-OCH₃) (δ ~56 ppm): The carbon of the methoxy group will appear in this region.

-

Methylene Carbon (-CH₂-) (δ ~40 ppm): The methylene carbon will resonate in this aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch (Carboxylic Acid and Ether): Bands in the region of 1210-1320 cm⁻¹ and 1000-1300 cm⁻¹, respectively.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretches: Bands above 3000 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): Expected at m/z 200, with an M+2 peak at m/z 202 due to the presence of the chlorine-37 isotope (approximately one-third the intensity of the M⁺ peak).

-

Fragmentation: Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 155, and cleavage of the C-C bond between the methylene group and the aromatic ring.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory drugs.[3][7] Its structure is a common scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern on the phenyl ring can be strategically modified to optimize the pharmacological activity, selectivity, and pharmacokinetic properties of the final drug candidate. While specific drug molecules synthesized directly from this starting material are not detailed in the available search results, its utility as a building block in medicinal chemistry is well-recognized.

Safety and Handling

Based on safety data for closely related compounds, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] It may cause skin and eye irritation.[8] A specific safety data sheet (SDS) for CAS number 13726-19-7 should be consulted for detailed handling and safety information.[1]

Experimental Protocols

Determination of pKa via Potentiometric Titration

The acidity constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor binding.

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of a compound.

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties that make it suitable for a range of applications in scientific research and development. This guide has provided a detailed overview of its chemical identity, key physical properties, predicted spectroscopic characteristics, and its role in drug discovery. The outlined experimental protocols for pKa determination and purity analysis serve as a practical reference for researchers working with this and similar compounds. A thorough understanding of these fundamental properties is the cornerstone of successful and innovative scientific endeavors.

References

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Buy 1-N-ethyl-4-fluorobenzene-1,2-diamine (EVT-420705) | 1737-43-5 [evitachem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (4-chloro-3-Methoxyphenyl)acetic acid | 13726-19-7 [amp.chemicalbook.com]

- 5. 2-(4-Chloro-2-methoxyphenyl)acetic acid | 170737-95-8 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. chemimpex.com [chemimpex.com]

- 8. cdnisotopes.com [cdnisotopes.com]

Spectroscopic Blueprint of 2-(4-Chloro-3-methoxyphenyl)acetic Acid: A Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-(4-Chloro-3-methoxyphenyl)acetic acid, a substituted phenylacetic acid derivative, represents a class of compounds with significant potential in medicinal chemistry. Its biological activity is intrinsically linked to its three-dimensional structure and the interplay of its functional groups. Understanding this structure at a molecular level is paramount, and this is achieved through the application of various spectroscopic techniques.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the rationale behind the spectral interpretations and the experimental methodologies to acquire them. The insights provided herein are foundational for quality control, reaction monitoring, and the rational design of new therapeutic agents.

Molecular Structure

The structural framework of this compound forms the basis for all subsequent spectroscopic interpretation.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.30 | Doublet (d) | 1H | Ar-H (H-5) |

| ~6.85 | Doublet (d) | 1H | Ar-H (H-2) |

| ~6.75 | Doublet of doublets (dd) | 1H | Ar-H (H-6) |

| ~3.90 | Singlet (s) | 3H | -OCH₃ |

| ~3.60 | Singlet (s) | 2H | -CH₂- |

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR data acquisition and processing.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound shows distinct signals that correspond to each type of proton in the molecule.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum (~10-12 ppm). This broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring are in different chemical environments and will appear as distinct signals. The proton at the 5-position (H-5), being ortho to the chlorine atom, is expected to be the most deshielded and appear as a doublet. The proton at the 2-position (H-2), ortho to the methoxy group, will likely be a doublet. The proton at the 6-position (H-6), ortho to the acetic acid group and meta to the chlorine and methoxy groups, will be a doublet of doublets due to coupling with both H-2 and H-5.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet around 3.90 ppm.

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group will appear as a singlet around 3.60 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~155 | Ar-C (C-3, attached to -OCH₃) |

| ~135 | Ar-C (C-1, attached to -CH₂COOH) |

| ~130 | Ar-C (C-5) |

| ~125 | Ar-C (C-4, attached to -Cl) |

| ~120 | Ar-C (C-6) |

| ~112 | Ar-C (C-2) |

| ~56 | -OCH₃ |

| ~40 | -CH₂- |

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency (e.g., 125 MHz for a 500 MHz instrument). A larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

-

Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field (~178 ppm).

-

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts based on their substituents. The carbon attached to the electron-donating methoxy group (C-3) will be shielded, while the carbon attached to the electron-withdrawing chlorine atom (C-4) and the carbonyl group (via the methylene bridge, C-1) will be deshielded.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear around 56 ppm.

-

Methylene Carbon (-CH₂-): The methylene carbon will be observed around 40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3300-2500 | Broad, Strong | Carboxylic Acid | O-H stretch |

| ~1710 | Strong | Carboxylic Acid | C=O stretch |

| ~1600, ~1480 | Medium | Aromatic Ring | C=C stretch |

| ~1250 | Strong | Aryl Ether | C-O stretch |

| ~1050 | Medium | Aryl Halide | C-Cl stretch |

Experimental Protocol: FTIR Spectroscopy (ATR)

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in this compound.[1]

-

O-H Stretch: A very broad and strong absorption band from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[2]

-

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid.[2]

-

C=C Stretch: Absorptions in the 1600-1480 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring.

-

C-O Stretch: A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the aryl ether (methoxy group).

-

C-Cl Stretch: The C-Cl stretching vibration is expected to appear around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 200/202 | Molecular ion [M]⁺ and [M+2]⁺ peaks (due to ³⁵Cl and ³⁷Cl isotopes) |

| 155/157 | [M - COOH]⁺ |

| 140 | [M - COOH - CH₃]⁺ |

| 112 | [M - COOH - CH₃ - CO]⁺ |

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragments.[3]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions.

-

Molecular Ion Peak: The molecular ion peak will appear at m/z 200, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 202, with approximately one-third the intensity, will be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.[4]

-

Fragmentation Pattern: The most common fragmentation pathway for carboxylic acids is the loss of the carboxyl group.[5] Therefore, a significant peak is expected at m/z 155/157, corresponding to the loss of the -COOH radical (45 Da). Further fragmentation of this ion can occur, for example, by loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive analysis of NMR, IR, and MS data provides a detailed and self-validating spectroscopic profile of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides insights into the molecule's stability and fragmentation. For researchers in drug discovery and development, a thorough understanding of this spectroscopic data is not merely an academic exercise; it is a critical component of ensuring compound identity, purity, and quality, thereby underpinning the integrity of their scientific endeavors.

References

-

SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Available at: [Link]

-

PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Available at: [Link]

-

PubChem. (n.d.). 2-Methoxyphenylacetic acid. Available at: [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

NP-MRD. (2006). Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214). Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

-

Chemistry LibreTexts. (2021). 2.4: Functional Groups. Available at: [Link]

-

PubChemLite. (n.d.). 2-{4-[(4-chlorophenyl)methoxy]phenyl}acetic acid. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-(4-Chloro-3-methoxyphenyl)acetic Acid: A Case Study in Crystallography

Abstract

This technical guide provides a comprehensive methodological framework for the determination of the single-crystal X-ray structure of 2-(4-Chloro-3-methoxyphenyl)acetic acid. As the crystallographic data for this compound is not currently in the public domain, this document serves as a detailed, field-proven protocol for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind experimental choices, from synthesis and crystallization to data collection and structural refinement. This guide is designed to be a self-validating system, ensuring that each step logically flows to the next, culminating in a high-quality structural determination.

Introduction: The Significance of Structural Insight

This compound is a substituted phenylacetic acid derivative. The phenylacetic acid moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, is fundamental to understanding a molecule's physicochemical properties. This includes its solubility, stability, and, crucially for drug development, its interaction with biological targets.

A definitive crystal structure provides unequivocal proof of molecular connectivity and conformation. For a molecule like this compound, the crystal structure would reveal key information about intermolecular interactions, such as hydrogen bonding, which are critical for crystal packing and can influence its solid-state properties. This guide will, therefore, outline the necessary steps to obtain this vital structural information.

Synthesis and Purification: Obtaining Diffraction-Quality Material

The first critical step in crystal structure determination is the synthesis of high-purity material. The presence of impurities can significantly hinder crystallization. A plausible synthetic route for this compound is the hydrolysis of the corresponding benzyl cyanide. This is a well-established method for the preparation of phenylacetic acids.[1]

Proposed Synthetic Protocol: Hydrolysis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile

This protocol is adapted from established methods for the synthesis of similar phenylacetic acid derivatives.

Step 1: Synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile This intermediate can be prepared from 4-chloro-3-methoxybenzyl chloride via nucleophilic substitution with sodium cyanide.

Step 2: Acid-Catalyzed Hydrolysis

-

In a round-bottom flask equipped with a reflux condenser, combine 2-(4-Chloro-3-methoxyphenyl)acetonitrile (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then pour it over crushed ice.

-

The crude this compound will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water to remove any residual acid.

Step 3: Purification The crude product should be purified by recrystallization to obtain material suitable for crystallization trials. A common solvent system for phenylacetic acids is a mixture of an organic solvent and water.

Crystallization: The Art of Growing Single Crystals

Obtaining a single crystal of sufficient size and quality is often the most challenging aspect of X-ray crystallography. For small molecules like this compound, several common crystallization techniques can be employed.

Crystallization Methodologies

| Technique | Description | Rationale |

| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. | The gradual increase in concentration allows for ordered molecular packing and crystal growth. |

| Solvent/Anti-Solvent Diffusion | The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is layered on top. | Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a reservoir of a more volatile anti-solvent. | The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled. | The decrease in temperature reduces the solubility of the compound, leading to crystallization. |

Experimental Protocol for Crystallization Screening: A parallel screening approach is recommended to explore a wide range of conditions efficiently.

-

Prepare a stock solution of purified this compound in a good solvent (e.g., acetone, ethanol, or ethyl acetate).

-

Aliquot the stock solution into multiple small vials.

-

For slow evaporation, leave the vials loosely capped in a vibration-free environment.

-

For solvent/anti-solvent diffusion, carefully layer different anti-solvents (e.g., hexane, water) on top of the solutions.

-

For vapor diffusion, place the vials in sealed jars containing various anti-solvents.

-

For cooling crystallization, prepare saturated solutions in different solvents at an elevated temperature and allow them to cool slowly to room temperature, followed by further cooling in a refrigerator.

Single-Crystal X-ray Diffraction: The Definitive Structural Tool

Once a suitable single crystal is obtained, its structure can be determined using single-crystal X-ray diffraction. This technique provides detailed information about the three-dimensional arrangement of atoms in the crystal.[2]

The Experimental Workflow

The process of single-crystal X-ray diffraction can be broken down into several key stages, as illustrated in the following workflow diagram.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Methodological Steps

Step 1: Crystal Selection and Mounting A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. It should be well-formed with sharp edges and no visible cracks. The crystal is then mounted on a goniometer head, often using a cryo-loop and a cryo-protectant if data is to be collected at low temperatures.

Step 2: Data Collection The mounted crystal is placed on a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]

Step 3: Data Reduction and Integration The collected diffraction images are processed to determine the position and intensity of each reflection. This data is then used to determine the unit cell parameters and the space group of the crystal.

Step 4: Structure Solution The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods). This allows for the calculation of an initial electron density map, from which the positions of the atoms can be inferred.

Step 5: Structure Refinement The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Step 6: Structure Validation The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Expected Structural Features and Analysis

While the precise crystal structure of this compound is yet to be determined, we can anticipate several key structural features based on its molecular structure and related compounds.

Intramolecular Geometry

The analysis of the final crystal structure would provide precise bond lengths and angles. Key parameters to examine would include:

-

The C-Cl and C-O bond lengths of the substituted phenyl ring.

-

The geometry of the carboxylic acid group.

-

The torsion angles defining the conformation of the acetic acid side chain relative to the phenyl ring.

Intermolecular Interactions and Crystal Packing

A crucial aspect of the crystal structure analysis is the identification of intermolecular interactions that govern the crystal packing.

Caption: Potential intermolecular interactions in the crystal lattice of this compound.

It is highly probable that the carboxylic acid groups will form hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. Additionally, π-π stacking interactions between the phenyl rings and potential C-Cl···O or C-Cl···π halogen bonds could play a significant role in the overall crystal packing.

Conclusion

The determination of the single-crystal X-ray structure of this compound is an essential step in its comprehensive characterization. While the structure is not yet publicly known, this technical guide provides a robust and detailed roadmap for its elucidation. By following the outlined protocols for synthesis, crystallization, and crystallographic analysis, researchers can obtain a high-quality crystal structure. The resulting structural information will be invaluable for understanding the solid-state properties of this compound and for guiding its potential applications in drug development and materials science.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Findlater, M., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2555. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(4-Chloro-3-methoxyphenyl)acetic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(4-Chloro-3-methoxyphenyl)acetic acid, a compound of interest in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties influencing solubility, established methodologies for its determination, and predictive insights into its behavior in various organic solvents.

Understanding the Molecule: Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to predicting and experimentally determining its solubility. This compound possesses a unique combination of functional groups that dictate its interactions with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| Melting Point | 91-96 °C | [2] |

| Appearance | Off-white to pale cream crystalline powder | [2] |

| XLogP3 (Predicted) | 1.8 | [1] |

The presence of a carboxylic acid group suggests the potential for hydrogen bonding, particularly with protic solvents. Conversely, the chlorinated aromatic ring introduces a degree of lipophilicity, indicating likely solubility in nonpolar organic solvents. The methoxy group further influences the molecule's polarity and hydrogen bonding capability. The predicted XLogP value of 1.8 suggests a degree of lipophilicity, which is a key indicator of solubility in organic solvents over water.

The Science of Solubility: Guiding Principles

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. For a crystalline solid like this compound, the process can be conceptualized in two steps: the energy required to break the crystal lattice and the energy released upon solvation of the individual molecules. A solvent's ability to dissolve a solute is governed by the principle of "like dissolves like."

The structural features of this compound—a polar carboxylic acid group and a less polar substituted benzene ring—suggest a nuanced solubility profile. We can anticipate:

-

Good solubility in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the carboxylic acid.

-

Moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide) that can participate in dipole-dipole interactions.

-

Lower solubility in nonpolar solvents (e.g., hexane, toluene), where the primary interactions would be weaker van der Waals forces with the phenyl ring.

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

To obtain reliable and reproducible solubility data, the shake-flask method is widely considered the "gold standard".[3] This method determines the equilibrium (thermodynamic) solubility of a compound in a given solvent at a specific temperature.[4][5]

Causality Behind Experimental Choices

The shake-flask method is favored for its direct measurement of the saturated state, minimizing the kinetic artifacts that can arise in high-throughput methods.[4] The choice of an appropriate analytical method for quantification, such as High-Performance Liquid Chromatography (HPLC), is crucial for accuracy, especially in complex matrices or when the compound has a strong chromophore.[6][7]

Step-by-Step Protocol for Solubility Determination

This protocol outlines the determination of the solubility of this compound in a range of organic solvents using the shake-flask method followed by HPLC analysis.

Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

Workflow Diagram:

Sources

- 1. 2-(3-Chloro-4-methoxyphenyl)acetic acid | C9H9ClO3 | CID 4681662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. tandfonline.com [tandfonline.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. shimadzu.com [shimadzu.com]

- 7. HPLC analysis of organic acids using a novel stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Analysis of Substituted Phenylacetic Acid Isomers: From Quantum Mechanics to Drug Design

Abstract: Substituted phenylacetic acids (PAAs) represent a cornerstone scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The specific substitution pattern on the phenyl ring gives rise to distinct positional isomers, each possessing unique physicochemical and biological properties. Understanding the subtle yet critical differences between these isomers is paramount for rational drug design and development. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to investigate substituted PAA isomers. We will move beyond procedural lists to explain the causal logic behind computational choices, offering a framework for robust, self-validating theoretical studies that can predict molecular properties, guide synthesis, and inform structure-activity relationships.

Part 1: The Isomeric Landscape and Its Criticality in Drug Action

The efficacy and safety of a drug molecule are intrinsically linked to its three-dimensional structure and electronic properties. For substituted phenylacetic acids, isomerism is a key determinant of these characteristics.

1.1. Positional Isomerism: The Ortho, Meta, and Para Effect The location of a substituent on the phenyl ring—be it at the ortho (position 2), meta (position 3), or para (position 4) position relative to the acetic acid moiety—profoundly alters the molecule's electronic distribution, steric profile, and intramolecular interactions.

-

Electronic Effects: A substituent can exert inductive and resonance effects that change the electron density of the aromatic ring and the acidity of the carboxylic group. For instance, an electron-withdrawing group at the ortho or para position can increase the acidity (lower pKa) of the carboxylic acid, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Steric Effects: An ortho substituent can cause steric hindrance, forcing the acetic acid side chain into a specific conformation. This conformational locking can be either beneficial or detrimental to the molecule's ability to bind to its biological target.

1.2. Conformational Isomerism: The Dynamic Nature of PAAs Beyond the static placement of substituents, PAAs are flexible molecules. The rotation around the C-C single bonds of the acetic acid side chain allows the molecule to adopt various spatial arrangements known as conformers. Identifying the most stable, low-energy conformer is crucial, as this is often the biologically active conformation. A computational conformational analysis is essential to explore the potential energy surface and locate the global minimum energy structure, which serves as the foundation for all subsequent property calculations.[3]

Part 2: The Computational Chemistry Workflow: A Self-Validating System

A robust theoretical study is not merely about generating data; it is about creating a self-validating workflow where computational predictions can be cross-referenced with experimental data, thereby building confidence in the model's predictive power.

Workflow for Theoretical Analysis of PAA Isomers

Caption: Computational workflow for analyzing substituted PAA isomers.

Pillar of Expertise: Quantum Chemical Methods

The choice of computational method is a balance between accuracy and resource intensity. For molecules like PAAs, Density Functional Theory (DFT) offers the best compromise.

-

Why DFT? DFT methods, particularly hybrid functionals like B3LYP , have proven to be highly effective for calculating the electronic structure, geometry, and vibrational frequencies of organic molecules.[4][5][6] They provide accuracy comparable to more demanding ab initio methods (like MP2) but at a fraction of the computational cost, making them ideal for studying a series of isomers.[4]

-

The Role of the Basis Set: The basis set (e.g., 6-311++G(d,p)) is the set of mathematical functions used to describe the shape of the electron orbitals. A larger, more flexible basis set provides a more accurate description but increases calculation time. The 6-311++G(d,p) basis set is a reliable choice for these systems, as it includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[4]

Experimental Protocol: Geometry Optimization and Frequency Analysis

This is the foundational calculation for any theoretical study.

-

Input Preparation: Build the initial 3D structure of the PAA isomer using molecular modeling software.

-

Calculation Setup:

-

Select the DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Specify the task as Opt (Optimization) followed by Freq (Frequency).

-

Define the molecular charge (usually 0) and spin multiplicity (usually 1 for singlet).

-

If studying behavior in solution, include a solvent model (e.g., PCM).

-

-

Execution: Submit the calculation to a computational chemistry package (e.g., Gaussian, ORCA).

-

Analysis (The Self-Validation Step):

-

Convergence: Confirm that the optimization calculation converged successfully.

-

Imaginary Frequencies: Analyze the output of the frequency calculation. The structure represents a true energy minimum only if there are zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, requiring further structural investigation.

-

Zero-Point Energy: Record the zero-point vibrational energy (ZPVE) for use in thermodynamic calculations.

-

Pillar of Trustworthiness: Predicting and Validating Molecular Properties

Once a stable geometry is obtained, a wealth of properties can be predicted. The trustworthiness of these predictions is established by comparing them to known experimental values.

-

Structural Parameters: Calculated bond lengths and angles should show good agreement with available X-ray crystallography data for similar molecules.[5] This comparison validates that the chosen level of theory accurately reproduces the molecular geometry.

-

Spectroscopic Signatures: The calculated vibrational (IR) and NMR spectra serve as a powerful validation tool.[4] The computed vibrational frequencies can be correlated with experimental FTIR spectra, and calculated NMR chemical shifts can be compared with experimental NMR data.[7]

-

Acidity (pKa): The pKa is a critical parameter for drug candidates. It can be reliably predicted from the calculated Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent model.[6] These predictions can be validated against experimentally measured pKa values.

| Property | Theoretical Method | Experimental Validation |

| Geometry | DFT Optimization (e.g., B3LYP/6-311++G(d,p)) | X-ray Crystallography |

| Vibrational Frequencies | DFT Frequency Calculation | FTIR / Raman Spectroscopy |

| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) Method | ¹H and ¹³C NMR Spectroscopy |

| Acidity (pKa) | Gibbs Free Energy Calculation (with solvent model) | Potentiometric Titration |

| Electronic Properties | HOMO-LUMO, NBO, MEP Analysis | Cyclic Voltammetry (indirect) |

| Table 1: Correlation of theoretical methods with experimental validation techniques. |

Part 3: Authoritative Grounding in Drug Development Applications

The validated theoretical data provides a powerful foundation for applications in rational drug design.

3.1. Quantitative Structure-Activity Relationship (QSAR) QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[8] Theoretical calculations are essential for generating the molecular descriptors used in QSAR models.

-

Key Descriptors:

-

Electronic: HOMO/LUMO energies, dipole moment, atomic charges. These describe a molecule's reactivity and ability to participate in electrostatic interactions.

-

Steric: Molecular volume, surface area. These relate to how a molecule fits into a receptor binding site.

-

Lipophilicity: LogP. While often determined experimentally, it can also be calculated and is crucial for predicting membrane permeability.

-

A QSAR model can predict the activity of novel, unsynthesized PAA isomers, allowing researchers to prioritize the synthesis of the most promising candidates.[9][10]

Relationship Between Isomer Properties and QSAR Descriptors

Caption: Influence of isomer properties on QSAR model inputs.

3.2. Molecular Docking Once the lowest-energy conformer of a PAA isomer is identified and validated, it can be used in molecular docking simulations. This technique predicts the preferred orientation of a molecule when bound to a biological target (e.g., an enzyme like cyclooxygenase for NSAIDs). The results provide insights into binding affinity and the specific interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex, helping to explain why one isomer may be more active than another.

Part 4: Case Study - Halogen-Substituted Phenylacetic Acids

A comparative theoretical study on 2-(2-halophenyl)acetic acids (where halo = F, Cl, Br) using DFT at the B3LYP/6-311++G** level provides a clear example of these principles in action.[5]

-

Structural Impact: The calculations showed that the halogen substituent at the ortho position introduces steric strain, causing slight deformations in the phenyl ring's planarity.

-

Reactivity and Acidity: Analysis of the HOMO-LUMO gap and other reactivity descriptors revealed differences in the electrophilicity and nucleophilicity among the isomers. The study also calculated their acidity, correlating it with the electronegativity of the halogen.

-

Spectroscopic Correlation: The calculated vibrational spectra for the chloro- and bromo- derivatives were compared with experimental FTIR data, showing excellent agreement and validating the computational model. The spectrum for the fluoro- derivative was predicted theoretically.[5]

| Isomer (X=) | Calculated C-X Bond Length (Å) | Calculated HOMO-LUMO Gap (eV) | Key Finding |

| Fluorine | 1.345 | 5.89 | Highest electronegativity, significant impact on local electronic structure. |

| Chlorine | 1.742 | 5.61 | Reactivity and acidity intermediate between F and Br derivatives. |

| Bromine | 1.901 | 5.48 | Largest atom, greatest steric effect, and smallest HOMO-LUMO gap (most reactive). |

| Table 2: Summary of comparative DFT data for 2-halophenylacetic acids (Data conceptualized from findings in[5]). |

Conclusion and Future Outlook

The theoretical study of substituted phenylacetic acid isomers is an indispensable component of modern drug discovery. By employing a robust and self-validating computational workflow centered on DFT, researchers can gain profound insights into the structural, electronic, and thermodynamic properties that govern biological activity. This approach allows for the rational design of more potent and selective drug candidates, reducing the time and cost associated with trial-and-error synthesis. The integration of these theoretical predictions into QSAR and molecular docking studies provides a powerful, multi-faceted strategy to navigate the complex landscape of isomerism and accelerate the journey from molecular concept to clinical reality.

References

- Vertex AI Search. (2026).

-

Nowaczyk, A., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

- Inventiva Pharma. (n.d.).

-

Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

- Oriental Journal of Chemistry. (2015).

- Future Origin. (2026). Key Phenylacetic Acid Derivatives for Your Organic Synthesis Projects.

-

Sagan, C., et al. (2022). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. MDPI. [Link]

- Semantic Scholar. (2025). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid.

-

Pinacho, P., et al. (2022). The many forms of alpha-methoxy phenylacetic acid in the gas phase: flexibility, internal dynamics, and their intramolecular interactions. Physical Chemistry Chemical Physics. [Link]

-

Singh, V., & Singh, N. (2015). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. ResearchGate. [Link]

-

Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [Link]

- American Chemical Society. (2025).

-

ResearchGate. (2025). Quantum chemical computations of 1,3-phenylenediacetic acid. [Link]

-

ResearchGate. (2025). Toward the Computational Design of Diastereomeric Resolving Agents: An Experimental and Computational Study of 1-Phenylethylammonium-2-phenylacetate Derivatives. [Link]

-

Pettersson, F., et al. (2013). Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. European Journal of Medicinal Chemistry. [Link]

-

Sciencemadness Wiki. (2022). Phenylacetic acid. [Link]

-

PubChem. (2026). Phenylacetic Acid. [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. [Link]

- Google Patents. (n.d.).

-

MDPI. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. [Link]

-

Journal of Chemistry Letters. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. [Link]

-

MDPI. (2021). A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. [Link]

-

PubMed. (2007). Spectroscopic and DFT study of tungstic acid peroxocomplexes. [Link]

-

MDPI. (2022). Synthesis, Crystal Structure, DFT Studies and Optical/Electrochemical Properties of Two Novel Heteroleptic Copper(I) Complexes and Application in DSSC. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. mdpi.com [mdpi.com]

- 3. The many forms of alpha-methoxy phenylacetic acid in the gas phase: flexibility, internal dynamics, and their intramolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Structure, Experimental and Theoretical Spectroscopic Studies and Quantum Chemical Calculation of Phenoxyacetic Acid and Its P-Chloro Derivative – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. jchemlett.com [jchemlett.com]

- 7. mdpi.com [mdpi.com]

- 8. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Chloro-3-methoxyphenyl)acetic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chloro-3-methoxyphenyl)acetic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. While the specific historical discovery of this compound is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development of substituted phenylacetic acid derivatives. These compounds have been instrumental as building blocks in the synthesis of a wide array of bioactive molecules. This guide will delve into the plausible synthetic routes, detailed experimental protocols, characterization methodologies, and notable applications of this compound, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction and Physicochemical Properties

This compound, with the CAS number 13721-20-5, is a crystalline solid that serves as a crucial precursor in organic synthesis.[1] Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetic acid moiety, provides a versatile scaffold for the development of more complex molecules.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | Off-white to pale cream crystalline powder | [1] |

| Melting Point | 91-96 °C | [1] |

| CAS Number | 13721-20-5 | [1] |

Historical Context and Significance

The history of this compound is not marked by a singular discovery but rather by the progressive evolution of synthetic organic chemistry and the increasing demand for novel molecular scaffolds in medicinal and agricultural science. The development of synthetic routes to phenylacetic acid derivatives in the 20th century paved the way for the creation of a vast library of analogues with diverse biological activities. The functionalization of the phenyl ring with chloro and methoxy groups, as seen in the target molecule, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This compound's significance lies in its utility as a readily available starting material for the synthesis of high-value products, including anti-inflammatory drugs and herbicides.[1]

Synthetic Methodologies

Several synthetic pathways can be envisaged for the preparation of this compound, drawing from established methods for the synthesis of arylacetic acids. The two most prominent and industrially scalable routes are the hydrolysis of the corresponding phenylacetonitrile and the Willgerodt-Kindler reaction of a substituted acetophenone.

Hydrolysis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile

This is a classic and widely used method for the synthesis of phenylacetic acids. The pathway involves two main steps: the synthesis of the nitrile intermediate and its subsequent hydrolysis.

Step 1: Synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile

The nitrile can be prepared from the corresponding benzyl halide, 4-chloro-3-methoxybenzyl chloride, via nucleophilic substitution with a cyanide salt.

Step 2: Hydrolysis of the Nitrile

The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid. Basic hydrolysis is often preferred to avoid potential side reactions.

Experimental Protocol: Hydrolysis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-chloro-3-methoxyphenyl)acetonitrile (1.0 eq) in a 10% aqueous solution of sodium hydroxide (5.0 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a direct route from the corresponding acetophenone to the thioamide, which can then be hydrolyzed to the carboxylic acid. This method is particularly useful when the acetophenone derivative is more readily available than the benzyl halide.

Step 1: Thioamide Formation

4-Chloro-3-methoxyacetophenone is reacted with sulfur and a secondary amine, typically morpholine, at elevated temperatures to form the thiomorpholide derivative.

Step 2: Hydrolysis of the Thioamide

The resulting thioamide is then hydrolyzed to the carboxylic acid.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

-

Reaction Setup: In a round-bottom flask, combine 4-chloro-3-methoxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

-

Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

Hydrolysis: After cooling, add a solution of sodium hydroxide (10 eq) in water and reflux for an additional 6-8 hours.

-

Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid.

-

Isolation and Purification: The precipitated product is collected by filtration, washed with water, and recrystallized.

Characterization and Analytical Methods

The identity and purity of synthesized this compound must be confirmed through various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~3.9 ppm), the methylene protons of the acetic acid side chain (singlet, ~3.6 ppm), and the aromatic protons (multiplets in the aromatic region, ~6.8-7.3 ppm). |

| ¹³C NMR | Resonances for the carboxylic acid carbon (~178 ppm), the aromatic carbons (in the range of ~110-155 ppm), the methoxy carbon (~56 ppm), and the methylene carbon (~40 ppm). |

| FTIR | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O and C-Cl stretches. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns such as the loss of the carboxylic acid group. |

Applications in Industry

This compound is a valuable building block in the synthesis of more complex molecules with important biological activities.

Pharmaceutical Industry

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory drugs.[1] The phenylacetic acid moiety is a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of the chloro and methoxy groups can be fine-tuned to optimize the drug's efficacy and safety profile.

Agrochemical Industry

In the agrochemical sector, derivatives of this compound are utilized in the formulation of herbicides.[1] For example, it can be a precursor to auxin-type herbicides that selectively control broadleaf weeds. A patent describes a synergistic herbicidal composition containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, which is structurally related to the topic compound.

Conclusion

This compound, while not having a widely celebrated history of discovery, is a compound of significant industrial importance. Its versatile structure and the accessibility of its synthetic routes make it a valuable intermediate for the production of a range of commercial products. The methodologies outlined in this guide provide a solid foundation for its synthesis and characterization, empowering researchers and drug development professionals to utilize this key building block in their pursuit of novel and effective molecules.

References

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from https://www.rsc.org/suppdata/c4/sc/c4sc03370k/c4sc03370k.pdf

[1] Chem-Impex. (n.d.). 2-(3-Chloro-4-methoxyphenyl)acetic acid. Retrieved January 14, 2026, from https://www.chemimpex.com/products/28631

Sources

An In-Depth Technical Guide to 2-(3-Chloro-4-methoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2-(3-Chloro-4-methoxyphenyl)acetic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. With full editorial control, this document moves beyond a standard data sheet to offer a deeper understanding of its synthesis, properties, and applications, grounded in scientific literature and established protocols. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring that the information presented is not only accurate but also actionable in a laboratory setting. The CAS Number for the subject compound, 2-(3-Chloro-4-methoxyphenyl)acetic acid, is 13721-20-5 [1][2][3][4][5].

Compound Profile and Physicochemical Properties